methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate
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Overview
Description
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a propenoate moiety linked to a difluoroanilino group. Its distinct chemical properties make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorine and trifluoromethyl groups through electrophilic substitution reactions. The propenoate moiety is then attached via a condensation reaction with the difluoroanilino group under controlled conditions, such as specific temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-efficiency reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for probing biological pathways and interactions.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,4-difluoroanilino)-2-propenoate
- Methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(3,5-difluoroanilino)-2-propenoate
Uniqueness
Compared to similar compounds, methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,5-difluoroanilino)-2-propenoate is unique due to its specific substitution pattern on the pyridine and anilino rings. This unique structure imparts distinct chemical and biological properties, making it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,5-difluoroanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF5N2O2/c1-26-15(25)10(7-23-13-5-9(18)2-3-12(13)19)14-11(17)4-8(6-24-14)16(20,21)22/h2-7,23H,1H3/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJHWNZBPNIBSH-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=C(C=CC(=C1)F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=C(C=CC(=C1)F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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